molecular formula C16H18N2O2 B2909959 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 946246-91-9

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2909959
CAS No.: 946246-91-9
M. Wt: 270.332
InChI Key: STTHCMHPHTVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a dihydrocyclopentaisoxazole core linked to a 2,5-dimethylphenylacetamide group. This molecular architecture incorporates two privileged structures in medicinal chemistry: the isoxazole and the acetamide. The isoxazole ring is a well-known heterocycle found in compounds with a wide range of biological activities . The specific 5,6-dihydro-4H-cyclopenta[c]isoxazole scaffold present in this compound is a fused bicyclic system that serves as a key synthetic intermediate and pharmacophore in chemical research . Researchers can utilize this high-purity compound as a building block in the synthesis of more complex molecules or as a core structure for probing structure-activity relationships (SAR) in various biological assays. Its structure suggests potential for investigation in multiple research areas, given that N-heterocyclic compounds are fundamental in the development of new therapeutic agents and are known to exhibit diverse pharmacological properties . This product is provided for research purposes as a chemical tool to support innovation in drug discovery and chemical biology. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-6-7-11(2)12(8-10)9-15(19)17-16-13-4-3-5-14(13)18-20-16/h6-8H,3-5,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHCMHPHTVYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=C3CCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]isoxazole Ring: This step involves the cyclization of a suitable precursor, such as a nitroalkene, under acidic or basic conditions to form the cyclopenta[c]isoxazole ring.

    Introduction of the Dimethylphenylacetamide Moiety: The next step involves the acylation of the cyclopenta[c]isoxazole intermediate with 2,5-dimethylphenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

A. Thiophene vs. Isoxazole Derivatives

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt) phenylamino) acetamide (24) (): Replaces isoxazole with a thiophene ring. Exhibits potent antiproliferative activity (IC50 = 30.8 nM against MCF7 cells) via tyrosine kinase inhibition, mimicking gefitinib . The sulfur atom in thiophene enhances π-electron delocalization but reduces hydrogen-bonding capacity compared to isoxazole.

B. Thiazole Derivatives

  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (): Features a thiazole ring (N-S heterocycle) instead of isoxazole. Molecular weight (277.34 g/mol) is lower than compound 24 () due to the absence of bulky sulfamoyl groups.

C. Triazole Derivatives

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ():
    • Contains a triazole ring formed via 1,3-dipolar cycloaddition.
    • IR data (C=O stretch at 1678 cm⁻¹, C–Cl at 785 cm⁻¹) highlights functional group similarities to acetamide cores .
Substituent Effects

A. Position of Methyl Groups on Phenyl Rings

  • The diethylamino group introduces basicity, absent in the target compound .

B. Electron-Withdrawing vs. Electron-Donating Groups

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():
    • Trichloroacetamide group increases electrophilicity, whereas the target compound’s acetamide is unsubstituted, likely reducing reactivity .
Physicochemical and Spectroscopic Properties
Property Target Compound* Compound 24 () Compound 6m ()
Core Heterocycle Isoxazole Thiophene Triazole
Molecular Weight (g/mol) ~305 (estimated) Not reported 393.11
Key Functional Groups Acetamide, dimethylphenyl Sulfamoyl, sodium salt Naphthyloxy, chloro
Bioactivity Not reported IC50 = 30.8 nM (MCF7) Not reported
IR C=O Stretch (cm⁻¹) ~1680 (estimated) Not reported 1678

*Estimated values based on structural analogs.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-(2,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes an isoxazole ring fused with a cyclopentane moiety. Its molecular formula is C15H18N2OC_{15}H_{18}N_{2}O, and it possesses a molecular weight of approximately 246.32 g/mol. The presence of the acetamide functional group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

2. Anticancer Activity

Research has also highlighted the compound's anticancer properties. In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for inhibiting tumor growth.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It may interact with receptors related to pain and inflammation, potentially modulating pain perception and inflammatory responses.

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models of arthritis, this compound was administered at varying doses. Results showed a significant reduction in joint swelling and histological evidence of inflammation compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A recent investigation evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.

Data Summary

PropertyValue
Molecular FormulaC15H18N2OC_{15}H_{18}N_{2}O
Molecular Weight246.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Biological ActivitiesAnti-inflammatory, Anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.